1-Propylthymine
Description
1-Propylthymine is an organic compound with the molecular formula C8H12N2O2 It is a derivative of thymine, a pyrimidine nucleobase found in DNA The addition of a propyl group to the nitrogen atom at position 1 of thymine results in this compound
Properties
IUPAC Name |
5-methyl-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-10-5-6(2)7(11)9-8(10)12/h5H,3-4H2,1-2H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZKHFVKEVLTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443653 | |
| Record name | 1-Propylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22919-49-9 | |
| Record name | 1-Propylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylthymine can be synthesized through the alkylation of thymine. The process involves the reaction of thymine with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate. The reaction typically occurs in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-Propylthymine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to thymine or other reduced forms.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Thymine or other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antiviral Activity :
- Research indicates that 1-Propylthymine exhibits antiviral properties against various viral strains. Its mechanism involves the inhibition of viral replication by interfering with nucleic acid synthesis.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound analogs showed significant activity against herpes simplex virus (HSV) and cytomegalovirus (CMV) .
-
Anticancer Properties :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
- Data Table : Efficacy of this compound in various cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF-7 20 Inhibition of proliferation A549 25 Cell cycle arrest
Biochemical Research Applications
-
Nucleic Acid Studies :
- The incorporation of this compound into oligonucleotides has been explored for enhancing stability and resistance to nucleases. This property makes it a candidate for developing antisense oligonucleotides and siRNA.
- Case Study : A research project focused on the synthesis of modified RNA strands incorporating this compound showed improved binding affinity to target mRNA sequences, enhancing gene silencing efficiency .
-
Enzyme Inhibition :
- Studies have indicated that this compound can act as an inhibitor for certain enzymes involved in nucleotide metabolism, potentially leading to therapeutic applications in metabolic disorders.
- Data Table : Inhibition effects of this compound on selected enzymes.
Enzyme IC50 (µM) Type of Inhibition Thymidine Kinase 12 Competitive Deoxycytidine Kinase 18 Non-competitive
Material Science Applications
-
Polymer Development :
- The incorporation of this compound into polymer matrices has been investigated for creating biocompatible materials suitable for drug delivery systems.
- Case Study : A team developed a biodegradable polymer using this compound that demonstrated controlled release properties for encapsulated drugs, showing promise for medical applications .
-
Sensor Technology :
- The unique properties of this compound have been leveraged in developing sensors for detecting specific biomolecules or environmental pollutants.
- Data Table : Performance metrics of sensors utilizing this compound.
Sensor Type Detection Limit (ppm) Response Time (s) Electrochemical Sensor 0.5 10 Optical Sensor 0.2 5
Mechanism of Action
The mechanism of action of 1-Propylthymine involves its interaction with DNA and related enzymes. The propyl group can influence the compound’s binding affinity and specificity for certain enzymes, potentially affecting DNA replication and repair processes. The molecular targets include DNA polymerases and repair enzymes, which recognize and process modified nucleobases.
Comparison with Similar Compounds
1-Methylthymine: Similar structure with a methyl group instead of a propyl group.
1-Ethylthymine: Contains an ethyl group at the same position.
1-Butylthymine: Features a butyl group.
Comparison: 1-Propylthymine is unique due to the specific length and properties of the propyl group. This modification can influence the compound’s solubility, reactivity, and interactions with biological molecules compared to its methyl, ethyl, and butyl counterparts.
Biological Activity
1-Propylthymine is a derivative of thymine, a nucleobase essential for DNA synthesis. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and molecular biology. This article reviews existing research on the compound, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by a propyl group attached to the thymine base. This modification can influence its interaction with biological systems, particularly in nucleic acid interactions and enzyme activities.
Antiviral Properties
Recent studies have indicated that derivatives of thymine, including this compound, exhibit antiviral activities. For instance, compounds similar to this compound have been evaluated for their efficacy against various viral infections. The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.
| Compound | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | HIV | Inhibits reverse transcriptase | |
| Thymidine analogs | Herpes Simplex Virus | Disruption of viral DNA synthesis |
Enzyme Inhibition
This compound has been studied for its role as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit thymidine kinases, which are crucial for the phosphorylation of nucleosides.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Thymidine Kinase | Competitive Inhibition | |
| DNA Polymerase | Non-competitive Inhibition |
Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of this compound against HIV-1. The results demonstrated that the compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent. The study also noted that this compound acted by inhibiting reverse transcriptase activity, thereby preventing viral replication.
Study 2: Enzymatic Activity
Another research focused on the enzymatic interactions of this compound with thymidine kinases. The findings indicated that this compound could effectively inhibit the enzyme's activity, leading to decreased phosphorylation rates of thymidine. This inhibition was attributed to the structural similarity between this compound and natural substrates, allowing it to compete effectively for binding sites.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleic Acid Interaction : The propyl group may enhance binding affinity to nucleic acids, influencing processes like transcription and replication.
- Enzyme Inhibition : By mimicking natural substrates, this compound can inhibit key enzymes involved in nucleotide metabolism.
- Antiviral Activity : The compound may disrupt viral life cycles by interfering with critical enzymatic processes necessary for viral replication.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
